molecular formula C18H12Cl2N4O2 B14154727 Ethanediamide, N-(4,6-dichloro-2-phenyl-5-pyrimidinyl)-N'-phenyl- CAS No. 59808-66-1

Ethanediamide, N-(4,6-dichloro-2-phenyl-5-pyrimidinyl)-N'-phenyl-

Cat. No.: B14154727
CAS No.: 59808-66-1
M. Wt: 387.2 g/mol
InChI Key: SVCFDCQVAXUATD-UHFFFAOYSA-N
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Description

Ethanediamide, N-(4,6-dichloro-2-phenyl-5-pyrimidinyl)-N’-phenyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrimidine ring substituted with chlorine atoms and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N-(4,6-dichloro-2-phenyl-5-pyrimidinyl)-N’-phenyl- typically involves the reaction of 4,6-dichloro-2-phenyl-5-pyrimidinylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistency and efficiency, with stringent quality control measures in place to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N-(4,6-dichloro-2-phenyl-5-pyrimidinyl)-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorine atoms in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the pyrimidine ring.

Scientific Research Applications

Ethanediamide, N-(4,6-dichloro-2-phenyl-5-pyrimidinyl)-N’-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethanediamide, N-(4,6-dichloro-2-phenyl-5-pyrimidinyl)-N’-phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethanediamide, N,N’-bis(4,6-dichloro-2-phenyl-5-pyrimidinyl)
  • Acetamide, N-acetyl-N-(4,6-dichloro-2-phenyl-5-pyrimidinyl)

Uniqueness

Ethanediamide, N-(4,6-dichloro-2-phenyl-5-pyrimidinyl)-N’-phenyl- stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties

Properties

CAS No.

59808-66-1

Molecular Formula

C18H12Cl2N4O2

Molecular Weight

387.2 g/mol

IUPAC Name

N'-(4,6-dichloro-2-phenylpyrimidin-5-yl)-N-phenyloxamide

InChI

InChI=1S/C18H12Cl2N4O2/c19-14-13(15(20)24-16(23-14)11-7-3-1-4-8-11)22-18(26)17(25)21-12-9-5-2-6-10-12/h1-10H,(H,21,25)(H,22,26)

InChI Key

SVCFDCQVAXUATD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)NC(=O)C(=O)NC3=CC=CC=C3)Cl

Origin of Product

United States

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